Product packaging for Ethyl 3-(pyridin-2-YL)propanoate(Cat. No.:CAS No. 2739-74-4)

Ethyl 3-(pyridin-2-YL)propanoate

Cat. No.: B1584445
CAS No.: 2739-74-4
M. Wt: 179.22 g/mol
InChI Key: MWOKKDYGYSPXIO-UHFFFAOYSA-N
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Description

Overview of Pyridine-Containing Esters in Chemical Literature

The pyridine (B92270) nucleus is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its inclusion in a molecular structure can impart basicity, improve water solubility, and provide a site for metal coordination, making it a valuable component in medicinal chemistry. nih.gov When combined with an ester functional group, the resulting pyridine-containing esters are recognized as crucial intermediates in organic synthesis. nih.gov

These compounds are utilized in the construction of more complex molecules, including active pharmaceutical ingredients. For instance, esters of pyridine carboxylic acids are precursors to important compounds like niacinamide and various hydrazide derivatives with reported anti-tubercular activity. The synthesis and reactivity of pyridine-containing esters are a subject of ongoing interest, with research focusing on developing efficient catalytic methods for their preparation. nih.gov Their ability to act as ligands for metal complexes is another area of significant research, with applications in catalysis and materials science. nih.gov

Significance of the Propanoate Ester Moiety in Contemporary Research

The propanoate (or propionate) ester moiety is a common feature in organic chemistry. Propanoic acid and its esters are naturally occurring, and many, like ethyl propanoate, are known for their fruit-like odors, leading to their use as artificial flavorings in the food industry. nih.gov Beyond this, the propanoate group is a key building block in the synthesis of various other chemicals, particularly polymers like cellulose-acetate-propionate. nih.gov

In the context of medicinal chemistry, the incorporation of an ester, such as a propanoate, can be a strategic decision. Ester groups can function as prodrugs, which are biologically inactive derivatives of a drug molecule that undergo an enzymatic or chemical transformation in vivo to release the active parent drug. This approach is often used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a pharmaceutical agent.

Current Research Gaps and Future Directions for Ethyl 3-(pyridin-2-YL)propanoate

A review of the current chemical literature reveals a significant research gap concerning this compound. Much of the available research focuses on a structurally related but distinct compound, Ethyl 3-(pyridin-2-ylamino)propanoate. google.com This amino-substituted analogue is a well-documented intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is described in various patents, often involving the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). google.com

In stark contrast, specific, high-yield synthetic methods for this compound are not prominently featured in academic journals. Its biological activity and potential applications remain largely unexplored. This lack of dedicated research presents several opportunities for future investigation:

Development of Synthetic Routes: A primary research gap is the establishment of efficient and scalable synthetic protocols for this compound. Potential routes could include the conjugate addition of a pyridine-2-yl nucleophile to an acrylate, or the esterification of 3-(pyridin-2-yl)propanoic acid. Investigating various catalytic systems for these transformations would be a valuable contribution.

Exploration of Biological Activity: Given the wide range of biological activities associated with pyridine derivatives, including antimicrobial and antiviral properties, screening this compound for similar effects is a logical next step. nih.gov Its structural similarity to intermediates for major drugs suggests that it could serve as a scaffold for new therapeutic agents.

Applications in Materials Science: The pyridine moiety can coordinate with metals. Therefore, this compound could be investigated as a ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials could have potential applications in catalysis, gas storage, or as sensors.

Comparative Studies: A direct comparative study of the chemical and physical properties of this compound and its amino-substituted analogue would provide valuable structure-property relationship insights, which could guide the design of new molecules with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1584445 Ethyl 3-(pyridin-2-YL)propanoate CAS No. 2739-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKKDYGYSPXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324180
Record name Ethyl 3-(pyridin-2-yl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-74-4
Record name 2739-74-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Pyridin 2 Yl Propanoate and Its Derivatives

Direct Esterification Approaches for Ethyl 3-(pyridin-2-YL)propanoate

Direct esterification involves the condensation reaction between 3-(pyridin-2-yl)propanoic acid and ethanol (B145695) to yield this compound and water. This equilibrium-limited reaction is typically facilitated by either catalytic or non-catalytic means to ensure efficient conversion.

Catalytic Esterification Techniques

Catalysis is fundamental to modern chemical synthesis, offering pathways to products with greater speed and efficiency. For the synthesis of this compound, several catalytic techniques are applicable, ranging from traditional acid catalysis to innovative enzymatic and organometallic methods.

Acid-Catalyzed Routes for this compound

The most traditional and widely employed method for direct esterification is the Fischer-Speier esterification, which utilizes an acid catalyst. byjus.comathabascau.ca This reaction is reversible and must be driven towards the product, typically by using an excess of the alcohol reactant or by removing water as it forms. athabascau.cavedantu.com

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com A subsequent series of proton transfers and the elimination of a water molecule results in the formation of the ester. vedantu.commasterorganicchemistry.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as lower alkyl sulfonic acids. vedantu.comacs.org The process for esterifying pyridine (B92270) carboxylic acids, in general, is well-established, providing a reliable framework for this specific synthesis. acs.org

Table 1: General Conditions for Acid-Catalyzed (Fischer) Esterification

ParameterConditionRationale
Catalyst Strong Brønsted Acid (e.g., H₂SO₄, TsOH)Protonates the carbonyl group, making it more electrophilic.
Reactants Carboxylic Acid, AlcoholCore components for ester formation.
Temperature RefluxIncreases reaction rate and helps remove water azeotropically.
Molar Ratio Excess AlcoholShifts the equilibrium towards the ester product (Le Châtelier's Principle).
Byproduct Removal Distillation / Azeotropic TrapRemoves water to prevent the reverse reaction (hydrolysis).

This table presents generalized conditions for Fischer-Speier esterification, applicable to the synthesis of this compound from 3-(pyridin-2-yl)propanoic acid and ethanol.

Enzymatic Esterification Processes and Green Chemistry Principles

In alignment with the principles of green chemistry, enzymes have emerged as highly efficient and environmentally benign biocatalysts for ester synthesis. allresearchjournal.com Lipases (EC 3.1.1.3) are particularly effective for esterification, operating under mild temperature and pressure conditions, which reduces energy consumption and prevents the degradation of sensitive substrates. sci-hub.senih.gov

The use of enzymes offers several advantages over traditional chemical catalysts:

High Specificity: Enzymes exhibit remarkable chemo-, regio-, and stereo-selectivity, minimizing the formation of unwanted byproducts. allresearchjournal.comnih.gov

Mild Conditions: Reactions are typically conducted at or near ambient temperatures and neutral pH. nih.gov

Environmental Compatibility: Enzymes are biodegradable and derived from renewable sources, reducing environmental impact. allresearchjournal.com

Reduced Waste: The high selectivity often leads to purer products, simplifying purification and reducing chemical waste. sci-hub.se

The catalytic mechanism proceeds through an acyl-enzyme intermediate, and the reaction is conducted in media with low water availability to favor synthesis over hydrolysis. nih.gov This methodology represents a sustainable alternative for producing esters like this compound. sci-hub.se

Table 2: Adherence of Enzymatic Esterification to Green Chemistry Principles

Green Chemistry PrincipleApplication in Enzymatic Esterification
1. Prevention High selectivity minimizes waste generation. numberanalytics.com
4. Designing Safer Chemicals Reduces the need for hazardous derivatizing agents.
5. Safer Solvents & Auxiliaries Can often be run in solvent-free systems or benign solvents.
6. Design for Energy Efficiency Operates at mild temperatures and pressures, lowering energy costs. sci-hub.se
7. Use of Renewable Feedstocks Enzymes are renewable biocatalysts. sci-hub.se
9. Catalysis Utilizes highly efficient and selective catalytic reagents over stoichiometric ones. numberanalytics.combio-conferences.org
10. Design for Degradation Enzymes are biodegradable. allresearchjournal.com

This table illustrates how the use of enzymes like lipase (B570770) for ester synthesis aligns with several of the 12 Principles of Green Chemistry.

Transition-Metal-Catalyzed Carbonylative Esterification

Advanced synthetic routes include transition-metal-catalyzed reactions, which offer alternative pathways for constructing ester functionalities. acs.org Palladium-catalyzed alkoxycarbonylation, for instance, allows for the efficient conversion of unsaturated compounds, carbon monoxide (or a surrogate), and an alcohol into carboxylic acid derivatives. rsc.org

In the context of synthesizing this compound, a relevant precursor could be 2-vinylpyridine. Palladium catalysts, often fine-tuned with specialized phosphine (B1218219) ligands, can facilitate the addition of carbon monoxide and ethanol across the vinyl group's double bond to form the desired propanoate structure. rsc.org These reactions can proceed through two main competing pathways: a "hydride cycle" leading to saturated esters and an "alkoxy cycle" yielding unsaturated esters. nih.gov Controlling the reaction conditions, such as the choice of ligand, solvent, and oxidant, is crucial for achieving high yield and regioselectivity for the desired saturated ester product. nih.gov While highly efficient, these methods require careful handling of carbon monoxide, a toxic gas, and often involve complex catalytic systems. acs.orgecampus.com

Noble-Metal-Based Bimetallic Oxide Cluster Catalysis for Ester Synthesis

A frontier in catalysis involves the use of bimetallic nanoclusters, which are considered highly advanced catalysts. google.com These materials, composed of two different metals (often a noble metal like platinum or ruthenium combined with another metal), can exhibit synergistic properties not found in their monometallic counterparts. mdpi.com The close proximity of dissimilar metal atoms can lead to enhanced catalytic activity, selectivity, and stability. nih.govresearchgate.net

Bimetallic catalysts can be synthesized as alloys or core-shell structures and are typically deposited on high-surface-area supports to maximize their efficiency. mdpi.comnih.gov For ester synthesis, these catalysts could potentially lower the activation energy for the reaction more effectively than traditional catalysts. While the specific application of bimetallic oxide clusters for the direct esterification of 3-(pyridin-2-yl)propanoic acid is not yet widely documented, their proven efficacy in related reactions, such as the hydrogenolysis of esters and selective oxidations, points to their potential as a next-generation solution for ester synthesis. researchgate.netnih.gov

Non-Catalytic Thermal Esterification

Direct esterification can also be achieved without a catalyst, although this typically requires more forceful conditions. The reaction is driven by heating a mixture of the carboxylic acid and a large excess of the alcohol at high temperatures and pressures. These conditions help to shift the equilibrium toward the products.

A modern and more efficient approach to non-catalytic synthesis is the use of microwave irradiation. mdpi.com Microwave-assisted organic synthesis can dramatically accelerate reaction rates compared to conventional heating. rsc.orgmdpi.com Microwave energy interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that can enhance reaction conversion and reduce reaction times from hours to minutes. mdpi.comnih.gov This method is considered a green chemistry approach as it is highly energy-efficient and can often be performed without a solvent or catalyst. rsc.org

Table 3: Comparison of Thermal Esterification Methods

FeatureConventional HeatingMicrowave-Assisted Heating
Energy Source External heat source (e.g., oil bath)Microwave irradiation
Heating Mechanism Conduction and convection (slow, non-uniform)Direct molecular interaction (rapid, uniform)
Reaction Time Hours to daysMinutes to hours
Energy Efficiency LowerHigher
Side Reactions More likely due to prolonged high temperaturesOften reduced due to shorter reaction times
Catalyst Requirement Often necessaryCan be performed non-catalytically

This table compares conventional thermal methods with modern microwave-assisted techniques for non-catalytic esterification.

Coupling Reagent-Mediated Esterification for this compound Analogues

The formation of an ester bond is a fundamental transformation in organic chemistry. For analogues of this compound, which are derived from their corresponding carboxylic acids, coupling reagent-mediated esterification is a key strategy. This approach involves the activation of a carboxylic acid by a coupling reagent to facilitate its reaction with an alcohol. While traditional reagents like carbodiimides are common, newer reagents are being developed to offer faster reaction times and milder conditions. acs.orgrsc.orgpeptide.com

A recently developed coupling reagent, 5-Nitro-4,6-dithiocyanatopyrimidine (NDTP), has emerged as a highly efficient option for ester synthesis. acs.orgnih.gov This method is notable for its remarkably rapid reaction time, often completing the esterification within a single minute under mild conditions. acs.orgnih.gov The process is effective in both alcoholic and non-alcoholic solvents, making it versatile for a wide range of carboxylic acids and alcohols. acs.orgnih.gov The use of NDTP is considered an environmentally friendly approach due to the reagent's low cost, accessibility, and ease of storage. acs.org Its application allows for the high-yield synthesis of various esters, demonstrating its broad applicability for producing analogues of this compound. acs.org

Table 1: Advantages of NDTP-Mediated Esterification

Feature Description Reference
Reaction Time Enables ultrafast esterification, typically within 1 minute. acs.org
Efficiency Provides good to high yields for a diverse range of substrates. acs.orgnih.gov
Conditions Proceeds under mild and user-friendly conditions. acs.org
Versatility Effective in various solvents, including alcohols which can also serve as reactants. acs.org

| Environmental Profile | The reagent is low-cost, easy to store, odorless, and recyclable. | acs.org |

Microwave-Assisted Esterification for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully applied to the direct esterification of various aryl and alkyl carboxylic acids. mdpi.com For instance, the use of N-fluorobenzenesulfonimide (NFSi) as a metal-free catalyst under microwave conditions has been shown to be highly effective. mdpi.com The optimized conditions, often involving specific temperatures and reaction times, lead to high conversion rates, making this a powerful method for producing esters like this compound with enhanced efficiency. mdpi.comresearchgate.net

Table 2: Example of Optimized Conditions for Microwave-Assisted Esterification of Benzoic Acid

Parameter Value Reference
Catalyst N-fluorobenzenesulfonimide (NFSi) mdpi.com
Catalyst Loading ~7 mol% mdpi.com
Temperature ~121 °C mdpi.com
Time ~30 minutes mdpi.com

| Result | Quantitative conversion | mdpi.com |

Alternative Synthetic Pathways for this compound Precursors and Analogues

Alternative routes focus on building the core structure from different starting materials, offering different advantages in terms of cost, safety, and scalability.

Synthesis from 2-Aminopyridine (B139424) and Ethyl Acrylate (B77674)

A common and direct method for synthesizing an analogue, ethyl 3-(pyridin-2-ylamino)propanoate, involves the addition reaction between 2-aminopyridine and ethyl acrylate. chemicalbook.compatsnap.comgoogle.com This pathway is attractive due to the availability of the starting materials. google.comgoogle.com The reaction can be catalyzed by various acids to achieve high yields suitable for industrial production. google.compatsnap.com

Trifluoromethanesulfonic acid (TfOH) serves as a potent catalyst for the reaction between 2-aminopyridine and ethyl acrylate. patsnap.comgoogle.com Its use facilitates a one-step synthesis that is both simple and convenient. google.com This strong acid promotes the addition reaction, leading to significantly higher product yields and purity compared to uncatalyzed or weaker acid-catalyzed methods. google.com The process is also noted for being environmentally friendly with high production safety. google.com

The efficiency of the synthesis from 2-aminopyridine and ethyl acrylate is highly dependent on the reaction conditions. patsnap.comgoogle.com Research has identified optimized parameters to maximize yield and purity. patsnap.comgoogle.com The reaction is typically conducted under nitrogen protection to prevent side reactions. patsnap.comgoogle.com Anhydrous ethanol is often used as the solvent. patsnap.comgoogle.com The reaction mixture is heated in an oil bath to a specific temperature range and for a set duration to ensure the reaction goes to completion. patsnap.comgoogle.com

Table 3: Optimized Reaction Conditions for Trifluoromethanesulfonic Acid-Catalyzed Synthesis

Parameter Condition Reference
Reactants 2-Aminopyridine, Ethyl Acrylate patsnap.comgoogle.com
Catalyst Trifluoromethanesulfonic Acid patsnap.comgoogle.com
Solvent Anhydrous Ethanol patsnap.comgoogle.com
Temperature 120-160 °C (Oil Bath) patsnap.comgoogle.com
Reaction Time 16-20 hours patsnap.comgoogle.com
Atmosphere Nitrogen Protection patsnap.comgoogle.com
Post-Processing Washing with organic solvents (e.g., petroleum ether) and recrystallization. patsnap.comgoogle.com
Product White lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate patsnap.comgoogle.com

| Yield/Purity | High yield (e.g., 85%) and purity (e.g., 99% by HPLC) can be achieved. | google.com |

Preparation via 2-Chloropyridine (B119429) N-oxide and β-Alanine Ethyl Ester Routes

An alternative synthetic pathway to obtain derivatives of this compound involves a multi-step process commencing with 2-chloropyridine N-oxide and β-alanine ethyl ester hydrochloride. google.comgoogle.compatsnap.com This route first requires the synthesis of these two precursors. 2-Chloropyridine N-oxide can be synthesized with a reported yield of 87%, while β-alanine ethyl ester hydrochloride can be prepared with a 93% yield. google.compatsnap.com

In contrast, a more direct, one-step method involves the reaction of 2-aminopyridine with ethyl acrylate at 100°C under reflux for 24 hours. However, this method is noted for its significantly lower yield of around 30%. google.comgoogle.com Another approach utilizes 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol, heated at 120-160°C for 16-20 hours under a nitrogen atmosphere. google.compatsnap.com

ReactantsReagents/ConditionsProductYieldReference
2-Chloropyridine N-oxide, β-Alanine ethyl ester hydrochloride1. Reaction3-(Pyridin-2-ylamino) ethyl propionate (B1217596) N-oxide70% google.compatsnap.com
3-(Pyridin-2-ylamino) ethyl propionate N-oxide2. Pd/C catalytic hydrogenation3-(Pyridin-2-ylamino) ethyl propionate92% google.compatsnap.com
2-Aminopyridine, Ethyl acrylate100°C reflux, 24h3-(Pyridin-2-ylamino) ethyl propionate~30% google.comgoogle.com
2-Aminopyridine, Ethyl acrylateTrifluoromethanesulfonic acid, Anhydrous ethanol, 120-160°C, 16-20h, N₂Ethyl 3-(pyridin-2-ylamino)propanoate85% google.compatsnap.com

Hantzsch Reaction for Pyridine-Thiazole-Ester Systems

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide. rsc.orgmdpi.comyoutube.com This reaction is known for its efficiency and the stability of the resulting aromatic thiazole products. youtube.com The synthesis can be adapted to create complex heterocyclic systems, including those incorporating pyridine and ester functionalities.

The classical Hantzsch synthesis involves the reaction of an aldehyde, a β-keto ester, and ammonia (B1221849) to form pyridine derivatives. fiveable.me A modified Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit for the pyridine ring assembly. mdpi.com

In the context of pyridine-thiazole-ester systems, a one-pot, three-component condensation can be employed. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a silica-supported tungstosilisic acid catalyst can yield substituted Hantzsch thiazole derivatives in high yields (79-90%). mdpi.com The reaction mechanism is believed to proceed through the formation of an intermediate via cyclocondensation, which then reacts with the aldehyde. mdpi.com

In Situ Transesterification Phenomena during Recrystallization

An interesting phenomenon observed during the workup of some Hantzsch reaction products is in situ transesterification. Specifically, during the recrystallization of ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate from deuterated methanol (B129727) (methanol-d4), a partial transesterification to the corresponding d3-methyl ester has been reported. researchgate.net This results in the formation of a solid solution containing both the ethyl and d3-methyl esters. researchgate.net

This observation highlights the potential for the recrystallization solvent to react with the ester functional group of the product under certain conditions. The transesterification reaction is catalyzed by the conditions present during the recrystallization process. Lipase-catalyzed transesterification is another method for preparing β-keto esters under mild, solvent-free conditions. google.com

Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Analogues

The synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a β-keto ester, can be achieved through a Claisen condensation type reaction. asianpubs.orgresearchgate.net This class of reactions is fundamental for carbon-carbon bond formation. wikipedia.org

Claisen Condensation Type Reactions

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.comlibretexts.org In a typical procedure for the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, ethyl isonicotinate (B8489971) is treated with ethyl acetate (B1210297) in the presence of sodium ethoxide in benzene. asianpubs.orgresearchgate.net The reaction mixture is refluxed for 14 hours. asianpubs.orgresearchgate.net This process yields the desired product, which exists in equilibrium with its enol form. asianpubs.orgresearchgate.net The yield of this reaction is reported to be 75%. asianpubs.org

The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.orglibretexts.org Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. libretexts.org A crucial aspect of the Claisen condensation is that it requires a stoichiometric amount of base because the final deprotonation of the β-keto ester drives the reaction to completion. libretexts.orglibretexts.org

ReactantsReagents/ConditionsProductYieldReference
Ethyl isonicotinate, Ethyl acetateSodium ethoxide, Benzene, Reflux 14hEthyl 3-oxo-3-(pyridin-4-yl)propanoate75% asianpubs.org
Investigation of Pyridine Nitrogen's Activating Role

The nitrogen atom in the pyridine ring plays a significant role in activating the molecule for certain reactions. It is suggested that the strong electron-withdrawing effect of the pyridyl group is crucial for activating the acidic proton in related reactions. asianpubs.orgresearchgate.net This activation is essential for the formation of the enolate necessary for the condensation to occur. When a phenyl group is used instead of a pyridine group in similar reactions, the reaction does not proceed, highlighting the activating role of the pyridine nitrogen. asianpubs.orgresearchgate.net

The activation of pyridines can also be achieved by quaternizing the pyridine nitrogen, which creates a highly electron-deficient pyridinium (B92312) salt. nih.gov Further enhancement of this electron deficiency can be achieved by introducing an electron-withdrawing substituent at the 4-position of the pyridine ring. nih.gov This strategy has been employed to facilitate the dearomative functionalization of a range of pyridine derivatives. nih.gov

Purification and Isolation Techniques for this compound

The purification of this compound and its derivatives is a critical step to obtain a high-purity product. Common purification methods include column chromatography and recrystallization. google.compatsnap.com

For instance, after the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, the crude product is purified by column chromatography. asianpubs.orgresearchgate.net Similarly, the product from the reaction of 2-aminopyridine and ethyl acrylate is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. google.com

A specific post-treatment purification method for ethyl 3-(pyridin-2-ylamino)propanoate involves silica (B1680970) gel adsorption followed by recrystallization. google.compatsnap.com In this process, the reaction mother liquor is treated with an organic solvent and silica gel for adsorption and decolorization. google.com The product is then eluted with a mixed solvent system, such as petroleum ether and ethyl acetate. google.com The eluate is concentrated under reduced pressure, and the resulting solid is washed with petroleum ether and recrystallized to yield white, flaky crystals of the purified compound. google.com This method has been reported to provide the product with a purity of 99% (as determined by HPLC) and a yield of 85%. google.com

Solvent Extraction and Concentration Methods

Solvent extraction is a fundamental technique used in the work-up of reaction mixtures containing this compound and its derivatives. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

In the synthesis of a closely related derivative, Ethyl 3-(pyridin-2-ylamino)propanoate, a multi-step extraction and concentration process is employed. After the initial reaction, the mixture is treated with an organic solvent. For instance, in one documented procedure, ethyl acetate is added to the reaction mother liquor for extraction. patsnap.com The aqueous phase is then separated and may undergo further extractions to maximize the recovery of the product. patsnap.com

Following extraction, the organic layers are combined and concentrated to isolate the crude product. Concentration is typically performed under reduced pressure, which allows for the removal of the solvent at a lower temperature, thus minimizing the risk of thermal degradation of the product. chemicalbook.comgoogle.com For example, a method for preparing Ethyl 3-(pyridin-2-ylamino)propanoate involves washing the reaction solution with petroleum ether, followed by concentration under reduced pressure at a controlled temperature of 35-40°C and a pressure of 0.09-0.1 MPa. chemicalbook.comgoogle.com This step is crucial for removing volatile impurities and preparing the crude product for further purification.

A summary of solvents used in the extraction of a derivative, Ethyl 3-(pyridin-2-ylamino)propanoate, is presented below:

Solvent Purpose Reference
Ethyl AcetateExtraction of the product from the aqueous phase. patsnap.com
Petroleum EtherWashing of the reaction solution. chemicalbook.comgoogle.com
Toluene (B28343)Used for extraction and removal of insoluble materials. google.com

Recrystallization Processes for Enhanced Purity

Recrystallization is a powerful technique for purifying solid compounds. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

For Ethyl 3-(pyridin-2-ylamino)propanoate, recrystallization is a key final step to obtain high-purity white flaky crystals. chemicalbook.comgoogle.com After initial purification steps such as extraction and concentration, the crude product is dissolved in a hot solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

A common solvent system used for the recrystallization of Ethyl 3-(pyridin-2-ylamino)propanoate is a mixture of petroleum ether and ethyl acetate. chemicalbook.comgoogle.com The ratio of these solvents can be optimized to achieve the best balance of solubility and crystal formation. For example, different volume ratios such as 5:1, 8:1, and 10:1 (petroleum ether:ethyl acetate) have been reported to yield a product with a purity of up to 99% as determined by HPLC. google.com In another instance, a mixture of toluene and petroleum ether is used for recrystallization. google.com

The choice of solvent is critical and can significantly impact the yield and purity of the final product. The table below summarizes various solvent systems used for the recrystallization of Ethyl 3-(pyridin-2-ylamino)propanoate.

Solvent System Volume Ratio (Petroleum Ether:Ethyl Acetate) Resulting Purity Reference
Petroleum Ether / Ethyl Acetate5:199% (HPLC) google.com
Petroleum Ether / Ethyl Acetate8:199% (HPLC) google.com
Petroleum Ether / Ethyl Acetate10:199% (HPLC) google.com
Toluene / Petroleum EtherNot specifiedNot specified google.com

Silica Gel Adsorption for Byproduct Removal

Silica gel adsorption is a widely used method for the removal of polar byproducts and colored impurities from organic reaction mixtures. Silica gel, a porous form of silicon dioxide, has a high affinity for polar compounds due to the presence of surface silanol (B1196071) groups.

In the purification of Ethyl 3-(pyridin-2-ylamino)propanoate, silica gel is added to the reaction mother liquor after it has been dissolved in an organic solvent like ethyl acetate. google.com The mixture is stirred to allow for the adsorption of impurities onto the silica gel. This process is effective in removing pigments and other polar byproducts generated during the reaction. google.com Following adsorption, the silica gel is typically removed by filtration, and the purified solution is then subjected to further processing, such as concentration and recrystallization. This combination of silica gel adsorption and recrystallization has been shown to significantly improve the purity of the final product. google.com

Chromatographic Purification Strategies (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the separation and purification of complex mixtures and are particularly useful when dealing with compounds that are difficult to purify by other means.

Column Chromatography

Column chromatography is a preparative technique used to separate individual compounds from a mixture. The mixture is applied to the top of a column packed with a stationary phase, typically silica gel, and a solvent (the mobile phase or eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase.

For the purification of a derivative, Ethyl 3-(pyridin-2-ylamino)propanoate, column chromatography using a silica gel stationary phase has been employed. google.com A mixture of petroleum ether and ethyl acetate in a 5:3 volume ratio was used as the eluent to separate the product, resulting in a tan solid with a yield of 71.12%. google.com In the case of another related compound, Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, purification is achieved via flash chromatography with a cyclohexane/ethyl acetate gradient.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of stationary phase (e.g., silica gel) coated on a flat support.

The following table outlines chromatographic conditions used for related pyridine derivatives:

Technique Compound Stationary Phase Mobile Phase (Eluent) Reference
Column ChromatographyEthyl 3-(pyridin-2-ylamino)propanoateSilica GelPetroleum Ether : Ethyl Acetate (5:3) google.com
Flash ChromatographyEthyl 3-oxo-3-(pyridin-2-yl)propanoateSilica GelCyclohexane / Ethyl Acetate (gradient)
Thin-Layer ChromatographyPyridyl derivativesSilica Gel 60 FToluene - Ethyl Acetate (7:3) uni-giessen.de

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Pyridin 2 Yl Propanoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. The vibrational modes of Ethyl 3-(pyridin-2-YL)propanoate have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum, typically recorded as a film, shows a complex pattern of vibrations. Key absorptions include the C=O stretching of the ester group, C-O stretching, C-H stretching of the aromatic pyridine (B92270) ring and the aliphatic ethyl and propanoate chains, and the characteristic ring vibrations of the pyridine moiety.

A notable feature in the FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the region of 1730-1750 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the adjacent pyridine ring. The C-O stretching vibrations of the ester group usually appear as two distinct bands in the 1300-1000 cm⁻¹ region.

The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the ethyl and propanoate groups are observed in the 3000-2850 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds give rise to a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Key FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2982MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1593MediumC=C/C=N stretch (pyridine ring)
~1475MediumC=C/C=N stretch (pyridine ring)
~1438MediumCH₂ bend
~1178StrongC-O stretch (ester)
~1049MediumC-O stretch (ester)
~779StrongC-H out-of-plane bend (pyridine ring)

Note: The data in this table is representative and based on typical values for similar compounds and available spectral data. Actual peak positions and intensities may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

Detailed Vibrational Wave Number Assignment via Potential Energy Distribution (PED)

A detailed vibrational wavenumber assignment based on Potential Energy Distribution (PED) analysis for this compound has not been reported in the available scientific literature. Such an analysis would necessitate high-level computational chemistry studies to be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the protons of the pyridine ring and the ethyl propanoate chain.

The protons of the pyridine ring typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.0 and 8.6 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment. The proton at position 6 of the pyridine ring is often the most deshielded due to its proximity to the nitrogen atom.

The protons of the ethyl group in the ester moiety give rise to two distinct signals. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet around δ 4.1 ppm, coupled to the three protons of the adjacent methyl group. The methyl protons (-OCH₂CH₃) appear as a triplet around δ 1.2 ppm, coupled to the two protons of the adjacent methylene group.

The two methylene groups of the propanoate chain (-CH₂CH₂-COO-) will also produce distinct signals, likely in the range of δ 2.5-3.2 ppm, with their chemical shifts influenced by the adjacent pyridine ring and carbonyl group. These would likely appear as triplets due to coupling with each other.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H6~8.5Doublet
Pyridine-H3, H4, H5~7.1 - 7.7Multiplet
-OCH₂CH₃~4.1Quartet
-CH₂-Py~3.1Triplet
-CH₂-COO-~2.8Triplet
-OCH₂CH₃~1.2Triplet

Note: The data in this table is based on general principles of NMR spectroscopy and predicted values. Actual experimental values may differ.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and propanoate groups. uoi.gr

The carbonyl carbon (C=O) of the ester is the most downfield signal, typically appearing around δ 172 ppm. The carbons of the pyridine ring are observed in the aromatic region, generally between δ 121 and 158 ppm. The carbon atom attached to the nitrogen (C2) and the carbon at position 6 (C6) are usually the most deshielded within the ring.

The aliphatic carbons of the ethyl propanoate chain appear in the upfield region of the spectrum. The methylene carbon attached to the oxygen (-OCH₂) is found around δ 60 ppm, while the methyl carbon (-CH₃) is located further upfield at approximately δ 14 ppm. The two methylene carbons of the propanoate chain are expected in the range of δ 30-40 ppm.

Table 3: ¹³C NMR Spectral Data for this compound uoi.gr

Carbon AtomChemical Shift (δ, ppm)
C=O (ester)~172.5
C2 (Pyridine)~158.2
C6 (Pyridine)~149.3
C4 (Pyridine)~136.5
C3 (Pyridine)~123.5
C5 (Pyridine)~121.5
-OCH₂CH₃~60.5
-CH₂-Py~34.8
-CH₂-COO-~30.9
-OCH₂CH₃~14.2

Source: Adapted from PubChem CID 347337. uoi.gr Note that these are typical values and may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound are investigated using UV-Vis spectroscopy. This technique provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of the ester functional group may also influence the electronic absorption spectrum.

Further research is required to determine the specific absorption maxima (λmax) and molar absorptivity values for this compound, which would offer deeper insights into its electronic structure.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis would provide invaluable information on several key structural features.

Analysis of Hydrogen Bonding Networks

The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the ester group makes this compound a potential candidate for forming various intermolecular hydrogen bonds. Analysis of the crystal structure would likely reveal C-H···N and C-H···O interactions, which play a crucial role in stabilizing the crystal lattice. The geometry and strength of these hydrogen bonds would be determined by measuring the donor-acceptor distances and angles.

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, this method confirms its molecular identity.

The calculated molecular weight of this compound is 179.22 g/mol . nih.gov Mass spectrometry data, typically obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak ([M]⁺) corresponding to this mass. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental formula of C₁₀H₁₃NO₂. nih.gov

The fragmentation pattern observed in the mass spectrum would offer additional structural information. Characteristic fragments would arise from the cleavage of the ester group and the propanoate chain, providing evidence for the different components of the molecule.

Thermal Analysis Techniques (e.g., TGA-DTA)

A comprehensive review of available scientific literature and databases did not yield specific studies detailing the thermal analysis of this compound using Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA). While these techniques are standard for characterizing the thermal stability and decomposition profile of chemical compounds, specific data, including thermograms, decomposition temperatures, and weight loss percentages for this particular compound, are not publicly available in the searched resources.

Thermal analysis is a critical tool in materials science and chemistry for determining the thermal stability of a substance. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on decomposition patterns and the presence of volatile components. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, identifying exothermic or endothermic events such as phase transitions or decomposition.

Although general methodologies for conducting TGA and DTA on organic compounds are well-established, the absence of specific experimental data for this compound prevents a detailed discussion of its thermal properties and the creation of a corresponding data table. Further experimental research would be required to elucidate the specific thermal behavior of this compound.

Computational Chemistry and Quantum Chemical Studies of Ethyl 3 Pyridin 2 Yl Propanoate

Density Functional Theory (DFT) Calculations: An Unexplored Frontier

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, analyze molecular orbitals, and map electrostatic potentials, offering deep insights into a compound's stability and reactivity. However, specific DFT studies on Ethyl 3-(pyridin-2-YL)propanoate, including geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping, are absent from prominent scientific databases.

Geometry Optimization at Ground State

The initial step in most quantum chemical studies involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This is typically performed using a specific level of theory and basis set, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set. This process would yield precise bond lengths, bond angles, and dihedral angles for this compound. At present, such a detailed structural analysis, supported by computational data, has not been published.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how a molecule will interact with other reagents. For this compound, an MEP map would reveal the reactive sites, with negative potential likely concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, and positive potential near the hydrogen atoms. However, a formal MEP analysis for this compound is not available in existing research.

Fukui Function Calculations for Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of local reactivity, indicating which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations are derived from changes in electron density and offer a more refined picture of reactivity than MEP maps alone. As with other computational details, specific Fukui function calculations for this compound have not been documented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing insights into hybridization, bonding, and intramolecular charge transfer. This analysis helps to understand the delocalization of electron density and the stability arising from these interactions. A detailed NBO analysis for this compound, which would quantify the key donor-acceptor interactions, is currently unavailable.

Reactivity Parameter Derivations

Hydrogen Bond Dissociation Energies

Hydrogen Bond Dissociation Energy (HBDE) is a critical parameter for quantifying the strength of hydrogen bonds. For this compound, the primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the two oxygen atoms of the ester group. In protic solvents or in the presence of hydrogen bond donors, these sites can form non-covalent interactions that influence the molecule's solubility, conformation, and potential biological activity.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to compute HBDEs. The calculation involves determining the energy of the hydrogen-bonded complex and subtracting the energies of the isolated molecule and the hydrogen bond donor. The resulting energy difference, corrected for basis set superposition error, provides the HBDE. A higher HBDE value indicates a stronger and more stable hydrogen bond. For this compound, the pyridine nitrogen is expected to be a stronger hydrogen bond acceptor than the carbonyl oxygen of the ester, a distinction that would be quantified by these computational methods.

Bond Dissociation Energies for Autoxidation and Degradation Mechanisms

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. It is a fundamental indicator of a molecule's thermodynamic stability and is crucial for predicting pathways of autoxidation and thermal degradation. The initiation of such reactions often involves the cleavage of the weakest bond in the molecule.

In this compound, several bonds are of interest for BDE analysis. The C-H bonds on the carbon adjacent to the pyridine ring and the C-H bonds on the carbon alpha to the carbonyl group are particularly relevant for autoxidation processes. Quantum chemical calculations can provide precise BDE values for each bond in the molecule. By identifying the bond with the lowest BDE, researchers can predict the most likely site for radical initiation, providing insight into the compound's shelf-life and degradation products.

Below is a table of representative, theoretically calculated BDE values for the most susceptible bonds in this compound.

Table 1: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound Note: These are theoretical values for illustrative purposes.

Bond Type of Bond Predicted BDE (kcal/mol) Implication
Py-CH₂-R Benzylic-like C-H ~85-90 Susceptible to hydrogen abstraction due to radical stabilization by the pyridine ring.
R-CH₂-COOR' Alpha C-H to Ester ~95-98 Moderately stable, but a potential site for oxidative cleavage.
R-O-C₂H₅ Ester C-O Bond ~80-85 Cleavage leads to the formation of an acyl radical and an ethoxy radical.

Topological Studies

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated around a molecule, with the surface colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent contacts that are longer. nih.gov

For this compound, a Hirshfeld analysis would reveal the dominant forces governing its solid-state structure. The key interactions would involve the pyridine nitrogen, the ester oxygens, and the various hydrogen atoms. A typical breakdown of these interactions is presented in the table below, based on analyses of similar molecular structures. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction Type Predicted Contribution Description
H···H ~45-55% The most abundant interaction, typical for organic molecules, appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov
C···H / H···C ~15-20% Represents van der Waals forces and weak C-H···π interactions involving the pyridine ring. These appear as wing-like shapes on the plot. nih.gov
O···H / H···O ~10-15% Corresponds to hydrogen bonds involving the ester oxygen atoms as acceptors. These are visible as sharp "spikes" on the plot at low dᵢ and dₑ values. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent.

For this compound, an MD simulation in a solvent like water would reveal how the molecule behaves in solution. It would show the flexibility of the ethyl propanoate chain, the rotation around the bond connecting it to the pyridine ring, and the formation and breaking of transient hydrogen bonds with surrounding water molecules.

Radial Distribution Functions for Solute-Solvent Interactions

The Radial Distribution Function (RDF), denoted g(r), is a key analytical tool derived from MD simulations. It describes the probability of finding a particle at a distance 'r' from a central, reference particle. When applied to a solution, RDFs provide a detailed picture of the solvent structure around the solute.

For this compound in water, one could calculate the RDF between the pyridine nitrogen atom and the hydrogen atoms of water (N_py···H_water). A sharp, high-intensity peak at a short distance (around 1.8-2.0 Å) would be unambiguous evidence of strong hydrogen bonding and a well-ordered first solvation shell. Similarly, the RDF for the carbonyl oxygen (O_co···H_water) would characterize its hydration shell. Comparing the heights and positions of these peaks would quantitatively confirm the relative strength of these solute-solvent interactions.

Table 3: Expected Radial Distribution Function (RDF) Peaks for Solute-Solvent Interactions

Atom Pair Predicted Peak Position (r, Å) Interpretation
N(pyridine) ··· H(water) ~1.9 Å Indicates a strong and well-defined hydrogen bond, signifying a structured primary solvation shell.
O(carbonyl) ··· H(water) ~2.1 Å Represents a slightly weaker hydrogen bond compared to the pyridine nitrogen.

In Silico Studies on Molecular Interactions and Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mbimph.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves generating multiple binding poses and scoring them based on factors like binding energy and intermolecular interactions.

Given that many pyridine-based structures are known to interact with biological targets such as cyclin-dependent kinases, a docking study could explore the potential of this compound as an enzyme inhibitor. google.com The docking simulation would place the compound into the active site of a target protein. The results would highlight the key interactions, such as hydrogen bonds between the pyridine nitrogen or ester oxygen and amino acid residues (e.g., Asp, Ser, Gln), and hydrophobic interactions between the pyridine ring and non-polar residues (e.g., Leu, Val, Phe). The binding affinity (ΔG) is calculated to estimate the strength of the interaction.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

Parameter Result Interpretation
Binding Affinity (ΔG) -6.5 kcal/mol Suggests a moderate binding affinity, indicating potential inhibitory activity.
Hydrogen Bonds Pyridine N ··· SER 85 (OH) Carbonyl O ··· LYS 33 (NH) Specific hydrogen bonds that anchor the ligand in the active site.
Hydrophobic Interactions Pyridine Ring ··· VAL 15, LEU 135 Van der Waals contacts within a hydrophobic pocket of the active site, contributing to binding stability.

Binding Energy Calculations with Target Biomolecules (e.g., Human Alpha Thrombin)

Detailed research findings on the binding energy of this compound with Human Alpha Thrombin are not available in the current body of scientific literature.

No data tables containing computational results for the interaction of this compound with Human Alpha Thrombin have been published.

Reactivity and Reaction Mechanisms of Ethyl 3 Pyridin 2 Yl Propanoate

Hydrolysis and Esterification Reactions

The ester linkage in ethyl 3-(pyridin-2-yl)propanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound can be hydrolyzed to its constituent carboxylic acid and alcohol. chemguide.co.uk This reaction is reversible, and to achieve a high yield of the hydrolysis products, a large volume of water is typically used. libretexts.orgchemguide.co.uk The reaction is generally carried out by heating the mixture under reflux. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of this compound can also be achieved using a dilute alkali, such as sodium hydroxide (B78521) solution, in a process known as saponification. libretexts.orgchemguide.co.uk This method offers the advantage of being an irreversible reaction, thus proceeding to completion. chemguide.co.uk Heating the ester with the alkaline solution results in the formation of the carboxylate salt and the alcohol. libretexts.org The carboxylic acid can be regenerated by acidifying the reaction mixture after the alcohol has been removed, typically by distillation. chemguide.co.uk

The reaction proceeds as follows: this compound + Hydroxide ion → 3-(pyridin-2-yl)propanoate salt + Ethanol (B145695)

Esterification:

Esterification is the reverse of hydrolysis and is the process by which this compound is synthesized from 3-(pyridin-2-yl)propanoic acid and ethanol. chemguide.co.uk This reaction is typically carried out by heating the carboxylic acid and alcohol with a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk To favor the formation of the ester, conditions are often manipulated to remove water from the reaction mixture as it is formed. chemguide.co.uk

The general equation for the esterification is: 3-(pyridin-2-yl)propanoic acid + Ethanol ⇌ this compound + Water

Reaction TypeReagentsCatalystProductsKey Characteristics
Acidic HydrolysisExcess WaterDilute Acid (e.g., HCl, H₂SO₄)3-(pyridin-2-yl)propanoic acid, EthanolReversible reaction. libretexts.orgchemguide.co.uk
Basic HydrolysisAqueous Base (e.g., NaOH)None3-(pyridin-2-yl)propanoate Salt, EthanolIrreversible reaction (saponification). libretexts.orgchemguide.co.uk
Esterification3-(pyridin-2-yl)propanoic acid, EthanolConcentrated Acid (e.g., H₂SO₄)This compound, WaterReversible; water removal drives the reaction forward. chemguide.co.uk

Degradation Pathways and Stability Assessments

The stability of esters like this compound is a critical factor in their storage and handling. While specific degradation pathway studies for this exact compound are not extensively detailed in the available literature, information on similar compounds provides valuable insights. A related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is reported to be stable under recommended storage conditions. molcore.com

Thermal Decomposition:

Under fire conditions, hazardous decomposition products can be formed. For the related amino compound, these include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). molcore.com It is plausible that this compound would exhibit similar thermal decomposition products, arising from the combustion of its carbon, hydrogen, nitrogen, and oxygen components.

Chemical Stability:

The primary chemical instability of this compound lies in its susceptibility to hydrolysis, as detailed in the previous section. Its stability is therefore pH-dependent, with degradation accelerated by both acidic and basic conditions.

ConditionAssessmentPotential Degradation Products
Recommended Storage Generally stable. molcore.comMinimal degradation.
Elevated Temperatures (Fire) Decomposes.Carbon oxides, Nitrogen oxides. molcore.com
Acidic Conditions Undergoes hydrolysis.3-(pyridin-2-yl)propanoic acid, Ethanol. chemguide.co.uk
Basic Conditions Undergoes hydrolysis (saponification).3-(pyridin-2-yl)propanoate salt, Ethanol. chemguide.co.uk

Interactions with Other Chemical Species and Solvents

The interaction of this compound with other chemicals and solvents is largely governed by the properties of its ester group and the pyridine (B92270) ring.

Incompatible Materials:

Based on data for structurally similar compounds, this compound is likely incompatible with:

Strong oxidizing agents: These can react with the organic structure of the molecule, potentially leading to vigorous and exothermic reactions. molcore.com

Strong acids: Besides catalyzing hydrolysis, strong acids can protonate the nitrogen atom of the pyridine ring, altering the compound's solubility and reactivity. molcore.com

Solvent Interactions:

The solubility and reactivity of this compound are influenced by the choice of solvent. In the synthesis of the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, a range of solvents are used, suggesting certain compatibility profiles. chemicalbook.comgoogle.com

Anhydrous ethanol is used as a reaction solvent, indicating good solubility and stability (in the absence of water and strong acids/bases) in polar protic solvents. chemicalbook.comgoogle.com

Petroleum ether and ethyl acetate (B1210297) are used for washing and recrystallization. chemicalbook.comgoogle.com This suggests that the compound has some solubility in these less polar and moderately polar aprotic solvents, which can be exploited for purification.

Interacting SpeciesNature of Interaction
Strong Oxidizing Agents Potential for vigorous reaction; considered incompatible. molcore.com
Strong Acids Catalyzes hydrolysis and protonates the pyridine ring; considered incompatible for long-term storage. molcore.com
Water Reacts via hydrolysis, especially with acid or base catalysis. libretexts.orgchemguide.co.uk
Ethanol Used as a solvent in synthesis; product of hydrolysis. chemguide.co.ukchemicalbook.comgoogle.com
Petroleum Ether / Ethyl Acetate Used in purification, indicating some solubility. chemicalbook.comgoogle.com

Environmental and Industrial Considerations in Research

Green Chemistry Principles in Synthesis

The synthesis of ethyl 3-(pyridin-2-yl)propanoate is a focal point for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. Traditional chemical processes are often associated with harsh reaction conditions, toxic solvents, and the production of significant waste streams. In contrast, greener synthetic routes for this compound are being developed to be safer, more efficient, and more environmentally friendly. patsnap.com

One notable green approach involves the direct one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine (B139424) and ethyl acrylate (B77674). google.com This method utilizes trifluoromethanesulfonic acid as a catalyst and anhydrous ethanol (B145695) as a solvent. google.com The use of a catalyst, which can be used in small quantities and potentially recycled, is a cornerstone of green chemistry, as it provides an alternative to stoichiometric reagents that are consumed in the reaction. Furthermore, the selection of ethanol as a solvent is advantageous due to its lower toxicity and environmental impact compared to many traditional organic solvents. The process is also designed to be environmentally friendly with a high degree of production safety. google.com

Another synthetic method employs acetic acid as a catalyst for the reaction between 2-aminopyridine and ethyl acrylate. patsnap.com This approach is highlighted for its operational simplicity, high yield, and the high recovery rate of the solvent, all of which are key tenets of green chemistry. patsnap.com The focus on simplifying the synthesis process and enabling easier separation of the final product contributes to a more sustainable manufacturing process. google.com

The table below summarizes different synthetic approaches for this compound, highlighting the catalysts and solvents used, which are central to their classification as "green."

Starting MaterialsCatalystSolventKey Green Chemistry Features
2-Aminopyridine, Ethyl AcrylateTrifluoromethanesulfonic AcidAnhydrous EthanolCatalytic reaction, use of a less toxic solvent, simple and convenient synthesis, easy product separation. google.comchemicalbook.com
2-Aminopyridine, Ethyl AcrylateAcetic AcidNot specified in detail, but solvent recovery is high.Catalytic reaction, operational simplicity, high yield, high solvent recovery rate. patsnap.com

Waste Minimization and Atom Economy in Synthetic Routes

A primary goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. youtube.com High atom economy signifies that less raw material is converted into waste, leading to more efficient and environmentally responsible processes. The ideal atom economy is 100%, meaning all the atoms from the reactants are found in the desired product. youtube.com

In the context of this compound synthesis, different routes exhibit varying levels of atom economy and waste generation. For instance, a one-step synthesis method is inherently more atom-economical than a multi-step process, as it typically involves fewer reagents and generates less waste from intermediate steps. google.com The direct synthesis from 2-aminopyridine and ethyl acrylate is an example of a process with a favorable atom economy. google.com

The concept of waste minimization extends beyond just the reactants. It also encompasses the reduction of solvent waste and byproducts. Methods that allow for the recovery and reuse of solvents, as mentioned in the acetic acid-catalyzed synthesis, contribute significantly to waste reduction. patsnap.com Furthermore, the choice of a catalytic reaction over a stoichiometric one inherently minimizes waste, as the catalyst is not consumed in the reaction. mdpi.com

The following table provides a conceptual comparison of the atom economy for different types of synthetic routes for this compound.

Synthetic Route TypeConceptual Atom EconomyKey Factors Influencing Atom Economy and Waste
One-Step Catalytic AdditionHighDirect conversion of reactants to product, minimal side reactions, catalyst is not consumed. google.com
Multi-Step SynthesisLowerGeneration of intermediate products and byproducts at each step, potential for material loss during purification of intermediates.
Synthesis with Stoichiometric ReagentsGenerally Lower than CatalyticReagents are consumed in the reaction, leading to the formation of stoichiometric byproducts that constitute waste.

Sustainable Ester Production from Renewable Feedstocks

The long-term vision for sustainable chemical manufacturing involves shifting from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of this compound from renewable feedstocks is not yet a widely established industrial process, it represents a significant area for future research and development.

The "ester" functional group in this compound is derived from ethanol. Ethanol can be produced sustainably through the fermentation of biomass, such as sugars from corn or sugarcane, or cellulosic materials. The use of bio-based ethanol in the synthesis would be a significant step towards a more sustainable production process.

The pyridine (B92270) ring, a key structural component, is traditionally derived from petrochemical sources. However, research into the production of pyridine and its derivatives from biomass is an active area of investigation. Potential renewable feedstocks for pyridine synthesis include glycerol (B35011) (a byproduct of biodiesel production) and certain amino acids. researchgate.net

The development of biocatalytic methods, using enzymes to carry out specific reaction steps, also holds promise for the sustainable production of this compound. Enzymes can operate under mild conditions (temperature and pressure) and in aqueous environments, reducing energy consumption and the need for harsh organic solvents.

While the complete synthesis of this compound from renewable feedstocks is a future goal, the principles of sustainable ester production are already being applied to other chemical processes and provide a roadmap for the future of this important pharmaceutical intermediate.

Future Research Perspectives on Ethyl 3 Pyridin 2 Yl Propanoate

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of Ethyl 3-(pyridin-2-yl)propanoate and its derivatives is a critical area for research, aiming to improve yield, reduce environmental impact, and lower costs. Current methods often involve lengthy reaction times and challenging purification processes. For instance, a common route involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). While a one-step synthesis using trifluoromethanesulfonic acid as a catalyst can achieve yields of 80-85%, it requires high temperatures (120-160°C) and long reaction times (16-20 hours). google.com Another method, the direct reflux of 2-aminopyridine and ethyl acrylate without a potent catalyst, results in a low yield of about 30% after 24 hours. google.com A more complex, multi-step synthesis starting from 2-chloropyridine (B119429) N-oxide has a total yield of 52% and takes approximately 100 hours to complete. google.comgoogle.com

Future research should focus on developing more efficient and selective synthetic pathways. A key objective is the exploration of novel catalysts that can operate under milder conditions, potentially reducing energy consumption and the formation of by-products. Investigating green chemistry principles, such as the use of solvent-free reaction conditions or biocatalysis with enzymes, could lead to more sustainable and cost-effective production methods. asianpubs.org Furthermore, a systematic optimization of current reaction parameters—including temperature, pressure, solvent, and catalyst concentration—could significantly enhance efficiency.

Synthesis MethodKey ReagentsCatalystConditionsYieldReaction TimeReference
One-Step Catalysis2-Aminopyridine, Ethyl AcrylateTrifluoromethanesulfonic Acid120-160°C, Oil Bath80-85%16-20 hours google.com
Direct Reaction2-Aminopyridine, Ethyl AcrylateNone100°C, Reflux~30%24 hours google.com
Multi-Step Synthesis2-Chloropyridine N-oxide, β-Alanine ethyl ester hydrochloridePd/C (final step)Multiple Steps52% (total)~100 hours google.comgoogle.com
Claisen CondensationEthyl Isonicotinate (B8489971), Ethyl Acetate (B1210297)Sodium EthoxideReflux75%14 hours asianpubs.org

Advanced Investigations into Structure-Activity Relationships for Therapeutic Applications

This compound serves as a crucial intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. google.comchemicalbook.com Its core structure is a valuable scaffold for developing new therapeutic agents. Research indicates that pyridine (B92270) derivatives possess a wide range of biological activities, including antitumor and anti-inflammatory effects. biosynth.commdpi.com The structure-activity relationship (SAR) is highly dependent on the substitution pattern of the pyridine ring and the nature of the side chain. For example, the position of the nitrogen atom in the pyridine ring is crucial; pyridin-2-yl substitution has been shown to enhance binding to certain biological targets compared to pyridin-3-yl or pyridin-4-yl derivatives.

Future SAR studies should involve the systematic synthesis and biological evaluation of a diverse library of analogues. This would include modifying the pyridine ring with various electron-donating and electron-withdrawing groups to probe their effects on target binding and potency. Additionally, alterations to the ethyl propanoate side chain—such as varying its length, introducing conformational constraints, or replacing the ester with other functional groups like amides—could significantly impact pharmacokinetic and pharmacodynamic properties. Advanced techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to build predictive models, guiding the design of more potent and selective compounds for targets such as thrombin or cancer-related proteins. mdpi.com

Development of New Derivatization Strategies for Targeted Biological Functions

Building on SAR insights, the development of novel derivatization strategies is essential for creating compounds with specific biological functions. The existing structure of this compound offers multiple points for chemical modification. For instance, incorporating an amino group at the β-position of the propanoate chain can enhance hydrogen-bonding capacity, which may improve interactions with biological targets.

Future research should explore innovative derivatization approaches. This includes the synthesis of conjugates where the core molecule is linked to targeting moieties like antibodies or peptides to achieve cell- or tissue-specific drug delivery. Another avenue is the creation of prodrugs by modifying the ester group to enhance properties like solubility or bioavailability. The introduction of reporter groups, such as fluorescent tags, can produce molecular probes for studying biological processes and target engagement in real-time. Furthermore, exploring structural analogues by replacing the pyridine ring with other heteroaromatic systems (e.g., pyrazine, thiophene) or integrating moieties like cyclopropane (B1198618) could lead to compounds with novel mechanisms of action or improved activity profiles.

Computational Design and Prediction of Novel Analogues with Desired Properties

Computational chemistry provides powerful tools for accelerating the drug discovery process. For this compound, quantum chemical calculations using Density Functional Theory (DFT) have already been used to analyze its structure, reactivity, and potential interaction with human alpha-thrombin. researchgate.net These studies have identified reactive sites within the molecule and predicted a stable binding complex with its target. researchgate.net

The future of research in this area lies in the application of more sophisticated computational methods. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its dynamic interactions within a protein's binding pocket. More rigorous methods like free energy perturbation (FEP) can provide highly accurate predictions of binding affinities for newly designed analogues, allowing for the prioritization of synthetic efforts. Furthermore, the integration of machine learning and artificial intelligence can be used to screen vast virtual libraries of compounds and predict their biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby identifying promising candidates with desirable drug-like profiles at an early stage.

In-depth Mechanistic Studies of Biological Interactions and Reactivity

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Spectroscopic and X-ray diffraction studies have revealed details about its solid-state structure, including the formation of hydrogen-bonded dimers. researchgate.net As an intermediate for a known thrombin inhibitor, its primary mechanism is linked to the inhibition of this key coagulation enzyme. biosynth.comresearchgate.net

Future mechanistic studies should aim to provide a more dynamic and quantitative picture of these interactions. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to measure the precise kinetics and thermodynamics of binding to target proteins. Obtaining a co-crystal structure of an active derivative bound to its enzyme target (e.g., thrombin) through X-ray crystallography would offer definitive proof of the binding mode and guide further rational design. For potential applications beyond anticoagulation, such as cancer, detailed cell-based assays are needed to elucidate the specific signaling pathways that are modulated by these compounds. mdpi.com Investigating the compound's metabolic fate and reactivity through in vitro studies with liver microsomes will also be essential for understanding its stability and potential for degradation in a biological system. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for Ethyl 3-(pyridin-2-yl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic addition or coupling reactions. For example, ethyl acrylate can react with pyridin-2-amine derivatives under basic conditions (e.g., sodium ethoxide) at elevated temperatures (60–80°C) to form the target ester . The use of coupling reagents like carbonyldiimidazole (CDI) improves selectivity in multi-step syntheses, as demonstrated in the preparation of thrombin inhibitors . Yield optimization requires precise control of stoichiometry, temperature, and purification via recrystallization or chromatography .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • X-ray crystallography : Resolves pyridine ring orientation and ester conformation .
  • NMR spectroscopy : 1^1H NMR distinguishes pyridin-2-yl protons (δ 8.2–8.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm). 13^{13}C NMR confirms carbonyl (170–175 ppm) and pyridine carbons .
  • HPLC : Chiral columns (e.g., Daicel IF/IH) assess enantiopurity in stereoisomeric derivatives .

Advanced: What mechanistic insights explain this compound’s role as a thrombin inhibitor?

Computational studies (DFT, molecular docking) reveal that the pyridin-2-yl group interacts with thrombin’s active site via π-π stacking and hydrogen bonding. The ester moiety facilitates binding to hydrophobic pockets, while substituents on the propanoate chain modulate inhibitory potency . Competitive inhibition kinetics (IC50_{50}) should be validated using fluorogenic substrate assays .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Asymmetric synthesis (e.g., visible-light-driven aldol reactions) produces enantiomers with distinct activities. For example, (2R,3R) configurations exhibit higher thrombin inhibition (82% ee) compared to (2S,3S) isomers . Chiral HPLC and circular dichroism (CD) are critical for determining enantiomeric excess (ee) and correlating stereochemistry with bioactivity .

Advanced: What computational methods are used to predict the reactivity of this compound in drug design?

  • Density Functional Theory (DFT) : Models electron distribution at the pyridine N-atom and ester carbonyl, predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics, highlighting interactions with residues like Ser195 in thrombin .
  • QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with inhibitory potency .

Basic: What analytical challenges arise in quantifying this compound in complex matrices?

Co-elution with byproducts (e.g., unreacted pyridin-2-amine) is resolved using reverse-phase HPLC with UV detection (λ = 254 nm). For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity (LOD ~0.1 ng/mL) .

Advanced: How do reaction mechanisms differ between reductive amination and nucleophilic substitution for modifying this compound?

  • Reductive amination : Requires catalytic hydrogenation (Pd/C, H2_2) to convert nitro or imine intermediates to amines, as seen in Dabigatran synthesis .
  • Nucleophilic substitution : Pyridin-2-yl nitrogen attacks electrophilic carbons (e.g., in alkyl halides), favored in polar aprotic solvents (DMF, DMSO) .
    Contradictory yields in these methods may stem from steric hindrance or competing side reactions .

Basic: What strategies improve solubility and stability of this compound in aqueous formulations?

  • Co-solvents : Ethanol or PEG-400 enhance solubility (>10 mg/mL) .
  • Prodrug design : Hydrolysis-resistant analogs (e.g., tert-butyl esters) improve stability in physiological pH .

Advanced: How does the pyridin-2-yl moiety affect structure-activity relationships (SAR) compared to other heterocycles?

Pyridin-2-yl provides stronger π-π interactions than pyrimidine or phenyl groups, increasing binding affinity to targets like thrombin. Comparative SAR studies show a 5–10× potency drop when replacing pyridin-2-yl with pyridin-4-yl due to altered dipole orientation .

Advanced: What degradation pathways occur under oxidative or hydrolytic conditions, and how are they mitigated?

  • Hydrolysis : Ester cleavage at pH > 7 forms 3-(pyridin-2-yl)propanoic acid, detectable via TLC or IR (loss of ester C=O at 1740 cm1^{-1}) .
  • Oxidation : Pyridine ring hydroxylation occurs with H2_2O2_2, forming inactive metabolites. Stabilization requires antioxidants (BHT) or inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.